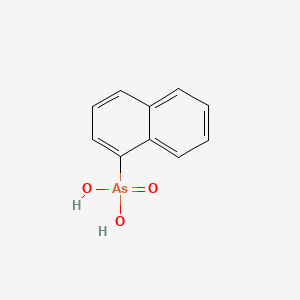

1-Naphthalenearsonic acid

描述

Contextualizing 1-Naphthalenearsonic Acid within Aromatic Organoarsenic Systems

This compound belongs to the class of aromatic organoarsenic compounds (AOCs), which are characterized by a direct carbon-arsenic bond where the carbon is part of an aromatic ring system. up.ac.zaresearchgate.net In this specific molecule, an arsonic acid group (-AsO(OH)₂) is attached to the C1 position of a naphthalene (B1677914) ring. Naphthalene, a bicyclic aromatic hydrocarbon, provides a larger and more complex aromatic framework compared to the single benzene (B151609) ring found in simpler arylarsonic acids like phenylarsonic acid.

The general structure of arsonic acids is RAs(O)(OH)₂, where 'R' can be an alkyl or an aryl group. semanticscholar.org These compounds are known for their high solubility in water. up.ac.za The presence of the naphthalene moiety in this compound influences its chemical and physical properties, distinguishing it from other arylarsonic acids.

Aromatic organoarsenic compounds are synthetic arsenic-based compounds. up.ac.za Their toxicity can vary significantly depending on the organic functional group attached to the arsenic atom. up.ac.za While often considered less toxic than inorganic arsenic forms, they can transform into more toxic inorganic arsenic species in the environment. up.ac.za

Historical Development and Evolution of Research on Arylarsonic Acids

The study of organoarsenic chemistry has a rich history, with significant developments occurring in the late 19th and early 20th centuries. escholarship.orgtamildigitallibrary.in A pivotal moment in the history of arylarsonic acids was the investigation into a compound called atoxyl. escholarship.org Initially believed to be an anilide of arsenic acid, it was later correctly identified in 1907 as para-aminophenylarsonic acid (arsanilic acid). escholarship.org This structural elucidation was crucial as it demonstrated the direct attachment of the arsenic atom to the aryl ring and the presence of a free amine group. escholarship.org

This discovery opened the door for systematic derivatization of arylarsonic acids, a foundational concept in modern medicinal chemistry. escholarship.org By modifying the structure of compounds like arsanilic acid, researchers aimed to enhance their therapeutic activity and reduce toxicity. escholarship.org This line of research ultimately led to the development of significant drugs, including the antisyphilitic drug arsphenamine (B1667614) and the antitrypanosomal drug melarsoprol. escholarship.org

Two classic methods for preparing aromatic organoarsenic compounds have been historically important. usa-journals.com One involves the reaction of an aniline (B41778) with arsenic acid, and the other, which proved more commercially significant for producing arsonic acids, involves the reaction of diazo compounds with sodium arsenite. usa-journals.com

Contemporary Research Significance and Future Directions for Organoarsenic Chemistry

Contemporary research in organoarsenic chemistry continues to be an active and evolving field, driven by both its historical significance and the need to understand the environmental and biological roles of these compounds. nih.govtandfonline.comnih.gov While the use of some organoarsenicals, such as certain phenylarsenic compounds, has included applications as chemical warfare agents and as feed additives for livestock, there is growing concern about their environmental impact. up.ac.zaresearchgate.net

Current research efforts are focused on several key areas:

Environmental Fate and Remediation: A significant portion of research is dedicated to understanding the occurrence, transformation, and remediation of aromatic organoarsenic compounds in the environment. nih.govresearchgate.net Due to their solubility and mobility, these compounds and their degradation products can persist in aqueous systems. up.ac.za

Analytical Methods: The development of advanced analytical techniques is crucial for the detection, identification, and quantification of various organoarsenic species, including their degradation products. nih.goveuropa.eu

Biosynthesis and Toxicology: Researchers are investigating the biotransformation of organoarsenicals, including their synthesis, methylation, and degradation pathways in biological systems. tandfonline.comrsc.org There is a particular focus on understanding how metabolic transformations impact toxicity. tandfonline.com

Functional Materials: A newer avenue of research explores the use of organoarsenic compounds in functional materials. nih.gov For instance, recent progress has been made in the synthesis of arsenic-containing π-conjugated molecules and polymers, opening up possibilities for new electronic and optical materials. nih.gov

Future research in organoarsenic chemistry will likely involve deeper collaborations across disciplines, integrating 'omics data with mechanistic and epidemiological studies to link exposure to health outcomes. nih.govresearchgate.net There is also a need to elucidate the molecular structures of unknown organoarsenic complexes in various environmental settings and to synthesize standards for accurate quantification. nih.gov The development of non-volatile and less toxic precursors for the synthesis of functional organoarsenic compounds is another important direction. nih.gov

属性

CAS 编号 |

5410-54-8 |

|---|---|

分子式 |

C10H9AsO3 |

分子量 |

252.1 g/mol |

IUPAC 名称 |

naphthalen-1-ylarsonic acid |

InChI |

InChI=1S/C10H9AsO3/c12-11(13,14)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,12,13,14) |

InChI 键 |

XUMIJWCAWDYMOE-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2[As](=O)(O)O |

规范 SMILES |

C1=CC=C2C(=C1)C=CC=C2[As](=O)(O)O |

其他CAS编号 |

5410-54-8 |

同义词 |

1-NAA 1-naphthylarsonic acid |

产品来源 |

United States |

Advanced Synthetic Methodologies for 1 Naphthalenearsonic Acid and Its Derivatives

Refined Synthetic Routes to 1-Naphthalenearsonic Acid

The primary and most historically significant method for the synthesis of this compound is the Béchamp reaction. This reaction, a type of electrophilic aromatic substitution, involves the direct arsonation of an activated aromatic ring with arsenic acid. wikipedia.org

Optimizations and Mechanistic Insights into the Béchamp Reaction and its Analogues

The Béchamp reaction, first reported in 1863, is analogous to the sulfonation of arenes and is particularly effective for activated aromatic substrates such as amines and phenols. wikipedia.orgdbpedia.org The reaction with α-naphthylamine proceeds by heating it with arsenic acid. The amino group activates the naphthalene (B1677914) ring, directing the electrophilic attack of the arsenic acid to the para position (C4), but also to the ortho position (C2), leading to a mixture of isomers.

Mechanism: The reaction is understood to proceed via an electrophilic aromatic substitution mechanism. Arsenic acid, or a protonated form in the acidic reaction medium, acts as the electrophile. The lone pair of electrons on the nitrogen atom of α-naphthylamine enhances the electron density of the naphthalene ring, facilitating the attack by the arsenic electrophile. The reaction with aniline (B41778) to form arsanilic acid is a well-studied analogue, where an important side reaction is the oxidation of aniline by arsenic acid, leading to colored byproducts and tarry materials. orgsyn.org Similar side reactions can be anticipated with naphthylamine.

Optimizations: Historical procedures for the Béchamp reaction often involved heating the neat reactants at high temperatures (150–200°C). orgsyn.org Modern optimization strategies for similar electrophilic aromatic substitutions focus on several key parameters to improve yield and selectivity, and reduce side reactions. While specific recent studies on the optimization of this compound synthesis are scarce, general principles can be applied. These include:

Solvent Effects: The use of a high-boiling, inert solvent can allow for better temperature control and may influence the isomeric ratio of the products.

Ratio of Reactants: Varying the molar ratio of naphthylamine to arsenic acid can impact the extent of polysubstitution and side product formation.

Temperature and Reaction Time: Careful control of the reaction temperature and time is crucial to balance the rate of the desired reaction against the rates of decomposition and side reactions.

Further research into the application of modern reaction optimization techniques, such as design of experiments (DoE), could lead to significant improvements in the synthesis of this compound.

Alternative Synthetic Pathways for Arsonation of Naphthalene Ring Systems

While the Béchamp reaction is the classical method, other approaches to form carbon-arsenic bonds on aromatic rings have been developed, although their specific application to naphthalene is not widely reported. These can be broadly categorized as:

Bart Reaction: This reaction involves the coupling of an aryl diazonium salt with an inorganic arsenic compound, such as sodium arsenite, often in the presence of a copper catalyst. This method is versatile for the preparation of various aromatic arsonic acids. orgsyn.org For the synthesis of this compound, 1-naphthylamine (B1663977) would first be diazotized and then reacted with sodium arsenite.

Palladium-Catalyzed C-H Activation/Arsenation: Modern synthetic chemistry has seen a surge in the use of transition metal catalysis for direct C-H functionalization. Palladium-catalyzed reactions, in particular, have been developed for the formation of C-C and C-heteroatom bonds. nih.govnih.gov While not specifically demonstrated for the arsenation of naphthalene, this approach holds potential for a more direct synthesis from naphthalene itself, avoiding the need for a pre-installed activating group. Such a reaction would likely involve a palladium catalyst, an arsenic source, and an oxidant.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives can be approached in two main ways: by using a pre-substituted naphthalene starting material or by modifying the this compound molecule after its synthesis.

Regio- and Stereoselective Synthesis Strategies

Regioselectivity: The synthesis of regiochemically pure substituted 1-naphthalenearsonic acids is a significant challenge.

Starting from Substituted Naphthylamines: The regioselectivity of the Béchamp reaction on a substituted naphthylamine will be governed by the directing effects of both the amino group and the existing substituent. The interplay of these directing effects can lead to complex mixtures of isomers. For example, the synthesis of 1,6-naphthalene derivatives has been explored for other applications, indicating the feasibility of using substituted naphthalenes as starting materials. nih.gov

Directed C-H Functionalization: The use of directing groups in transition metal-catalyzed C-H activation offers a powerful strategy for achieving high regioselectivity. For instance, cobalt-catalyzed C8 alkoxylation of 1-naphthylamine derivatives has been demonstrated, showcasing the potential for selective functionalization of the naphthalene core. beilstein-journals.org A similar strategy could potentially be adapted for a directed arsenation.

Stereoselectivity: The arsenic atom in an arsonic acid is tetrahedral but not typically a stereocenter unless it bears four different substituents (which is not the case in R-AsO(OH)₂). However, the introduction of a chiral center elsewhere in the molecule, or the synthesis of P-chirogenic analogues (where P replaces As), has been a subject of considerable research. The principles from the stereoselective synthesis of P-chirogenic phosphorus compounds, such as the use of chiral auxiliaries or asymmetric catalysis, could be conceptually applied to the synthesis of chiral organoarsenic compounds. nih.govrug.nlrsc.orgrsc.orgthieme.de

Functional Group Interconversions and Derivatization Approaches

Once this compound is synthesized, the arsonic acid group and the aromatic ring can be subjected to further chemical modifications.

Reactions of the Arsonic Acid Group: The arsonic acid moiety can undergo various transformations. For example, it can be reduced to the corresponding arsenoso compound (RAsO) or arsine (RAsH₂). orgsyn.org The acidic protons can be replaced by alkyl groups to form arsonate esters. The derivatization of carboxylic acid groups, a related functional group, is a well-established field, with numerous methods for forming esters, amides, and other derivatives. researchgate.netnih.gov Similar principles can be applied to arsonic acids.

Reactions of the Naphthalene Ring: The naphthalene ring of this compound can undergo further electrophilic aromatic substitution reactions. The arsonic acid group is a deactivating, meta-directing group. Therefore, subsequent substitutions would be expected to occur at the 5- and 8-positions. The order of reactions is crucial in the synthesis of substituted aromatics; for instance, to obtain a para-substituted product, an ortho, para-director should be installed first. youtube.com

Isomeric Naphthalenearsonic Acids: Synthesis and Separation Challenges

The synthesis of this compound via the Béchamp reaction with α-naphthylamine is often accompanied by the formation of the isomeric 4-amino-1-naphthalenearsonic acid and 2-amino-1-naphthalenearsonic acid. The separation of these positional isomers presents a significant challenge due to their similar physical and chemical properties.

Synthesis of Isomers: The Béchamp reduction of 2-nitronaphthalene (B181648) can be used to produce 2-naphthylamine, which can then be subjected to the Béchamp reaction to synthesize naphthalenearsonic acids derived from the 2-substituted naphthalene system.

Separation Challenges: The separation of positional isomers of aromatic compounds is a common problem in organic synthesis. Several techniques can be employed:

Fractional Crystallization: This classical technique relies on small differences in the solubility of the isomers in a particular solvent system. By carefully controlling the temperature and solvent composition, it may be possible to selectively crystallize one isomer from the mixture. google.com

Chromatography: High-performance liquid chromatography (HPLC) is a powerful tool for the separation of isomers. The choice of the stationary phase and mobile phase is critical. For acidic compounds like arsonic acids, reversed-phase HPLC with an appropriate buffer is often effective. Specific HPLC methods have been developed for the separation of naphthalenesulfonic acid isomers, which are structurally similar to naphthalenearsonic acids. nih.govrsc.orgmtc-usa.com

Spectroscopic and Computational Elucidation of 1 Naphthalenearsonic Acid Systems

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of arsenic-containing compounds in solution. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for characterizing organic molecules, including 1-naphthalenearsonic acid. savemyexams.comlibretexts.org

¹H NMR: The ¹H NMR spectrum of a naphthalene (B1677914) derivative typically shows signals in the aromatic region (around 7-9 ppm). The specific chemical shifts and coupling patterns of the seven protons on the naphthalene ring of this compound are influenced by the position of the arsonic acid group. For comparison, the ¹H NMR spectrum of disodium (B8443419) 1,5-naphthalenedisulfonate in DMSO-d₆ shows distinct peaks at approximately 8.89, 7.98, and 7.46 ppm. chemicalbook.com The protons on the naphthalene ring of this compound would exhibit a complex splitting pattern due to spin-spin coupling.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. oregonstate.eduudel.edu Naphthalene derivatives exhibit characteristic chemical shifts for the ten carbon atoms of the naphthalene ring system. hmdb.ca The carbon atom directly attached to the arsenic atom in this compound is expected to show a distinct chemical shift compared to the other nine carbons. The typical range for aromatic carbons is 125-170 ppm. oregonstate.edu For instance, in 2-chlorobenzoic acid, the aromatic carbons appear in this region. oregonstate.edu The specific shifts in this compound would be influenced by the electron-withdrawing nature of the arsonic acid group.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for Naphthalene Derivatives

| Carbon Position | 1-Naphthalenesulfonic acid (Predicted, D₂O) Chemical Shift (ppm) hmdb.ca |

| 1 | 145.2 |

| 2 | 127.8 |

| 3 | 130.4 |

| 4 | 126.8 |

| 5 | 125.7 |

| 6 | 130.2 |

| 7 | 129.5 |

| 8 | 125.1 |

| 9 | 132.3 |

| 10 | 135.8 |

Note: This table presents predicted data for a related compound, 1-naphthalenesulfonic acid, to provide an estimate of the expected chemical shifts for the naphthalene core.

Arsenic-75 (⁷⁵As) NMR is a specialized technique for directly observing the arsenic nucleus. nih.govhuji.ac.il ⁷⁵As is the only naturally occurring isotope of arsenic and is NMR active with a nuclear spin of 3/2. huji.ac.il This technique is highly sensitive to the chemical environment around the arsenic atom, making it invaluable for studying arsonic acid moieties.

The chemical shift of ⁷⁵As covers a wide range, and the specific value is indicative of the arsenic species present. huji.ac.il However, as a quadrupolar nucleus, ⁷⁵As often produces broad resonance lines, which can become too broad to detect in large or asymmetric molecules. huji.ac.il The symmetry of the arsenic species significantly affects the linewidth; for example, the highly symmetric arsenate ion (AsO₄³⁻) gives a narrower signal at high pH, while the less symmetric protonated form (HAsO₄²⁻) results in extensive line broadening. nih.gov

Studies on the interaction of arsenate with various molecules have utilized ⁷⁵As NMR to monitor the formation of arsenate esters. nih.gov For this compound, ⁷⁵As NMR could be used to study its ionization state in different solvents and its interactions with other molecules.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound. vscht.czarxiv.org

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the naphthalene ring and the arsonic acid group. Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. libretexts.org The C-C stretching vibrations of the naphthalene ring are expected in the 1600-1400 cm⁻¹ range. libretexts.org The arsonic acid group (AsO(OH)₂) will exhibit characteristic vibrations. For comparison, carboxylic acids show a very broad O-H stretch from 3300-2500 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹. libretexts.orguobabylon.edu.iq The As=O stretching vibration in arsonic acids is typically observed in the 800-950 cm⁻¹ region, while the As-OH stretching appears around 700-850 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR and is particularly useful for analyzing aqueous solutions and symmetric vibrations. horiba.com The Raman spectrum of this compound would also display bands corresponding to the naphthalene ring vibrations. The C-H stretching region (2800-3100 cm⁻¹) can be complex. nih.gov The symmetric vibrations of the arsonic acid group would be expected to give strong Raman signals.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group/Vibration | Expected Wavenumber (cm⁻¹) | Technique | Reference |

| Aromatic C-H Stretch | 3100-3000 | FT-IR, Raman | libretexts.org |

| Aromatic C-C Stretch | 1600-1400 | FT-IR, Raman | libretexts.org |

| As=O Stretch | 800-950 | FT-IR, Raman | |

| As-OH Stretch | 700-850 | FT-IR, Raman | |

| Aromatic C-H "oop" | 900-675 | FT-IR | libretexts.org |

Electronic spectroscopy provides insights into the electronic transitions within a molecule upon absorption of ultraviolet or visible light. up.ac.za

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound is dominated by the electronic transitions of the naphthalene chromophore. Naphthalene itself exhibits strong absorption bands around 220 nm and a series of weaker, structured bands between 250 and 300 nm. researchgate.net The introduction of a substituent like the arsonic acid group can cause a shift in the absorption maxima (bathochromic or hypsochromic shift) and a change in the absorption intensity. For instance, 1-naphthylamine (B1663977) shows an absorption maximum at 313 nm, which shifts to 289 nm upon forming an amide conjugate. researchgate.net The absorption spectrum of 1-naphthyl acetate (B1210297) is red-shifted compared to naphthalene. researchgate.net

Fluorescence Spectroscopy: Naphthalene and its derivatives are often fluorescent, emitting light after being excited by UV radiation. nih.govmdpi.comscian.cl The fluorescence properties, including the emission wavelength and quantum yield, are sensitive to the molecular structure and the local environment. researchgate.net The fluorescence of this compound would originate from the naphthalene moiety. The position of the arsonic acid group and its interaction with the solvent can influence the fluorescence emission spectrum. For example, the fluorescence of 8-anilino-1-naphthalenesulfonic acid (ANS) is enhanced and blue-shifted upon binding to positively charged groups. nih.gov

Interactive Data Table: Electronic Spectroscopy Data for Naphthalene Derivatives

| Compound | Absorption Maxima (λ_max, nm) | Fluorescence Emission Maxima (λ_em, nm) | Solvent/Conditions | Reference |

| Naphthalene | 221, 275, 312 | 321, 335 | Ethanol | |

| 1-Naphthylamine | 313 | - | - | researchgate.net |

| 1-Naphthyl acetate | Shifted to longer wavelength | 324.5 | - | researchgate.net |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. msu.edursc.org

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion of this compound, allowing for the determination of its molecular formula (C₁₀H₉AsO₃). msu.edu The fragmentation of the molecular ion upon electron impact (EI) or other ionization methods provides structural information. For aromatic compounds, the molecular ion peak is often strong due to the stability of the aromatic ring. libretexts.org Common fragmentation pathways for this compound would likely involve the loss of hydroxyl groups, water, and the entire arsonic acid moiety from the naphthalene core.

Differentiating between isomers, such as this compound and 2-naphthalenearsonic acid, can be challenging. lcms.cz Tandem mass spectrometry (MS/MS) techniques, which involve the fragmentation of a selected precursor ion, can often generate unique fragment ions that are diagnostic for each isomer. lcms.czojp.gov Coupling liquid chromatography (LC) with mass spectrometry (LC-MS) allows for the separation of isomers before they enter the mass spectrometer, further aiding in their differentiation. rsc.org

Interactive Data Table: Key Mass Spectrometry Fragments for Aromatic Compounds

| m/z Value | Possible Fragment Identity | Significance | Reference |

| 128 | Naphthalene⁺ | Naphthalene core | libretexts.org |

| 127 | Naphthalenyl radical | Loss of H from core | |

| 77 | Phenyl⁺ | Benzene (B151609) ring fragment | rsc.org |

Synchrotron-Based Spectroscopic Techniques in Arsenic Chemistry

Synchrotron-based X-ray absorption spectroscopy (XAS) is a powerful, element-specific tool for probing the local chemical and physical structure of arsenic in various materials, from environmental samples to biological tissues. uniovi.esacs.org This non-destructive technique provides critical information on the oxidation state and coordination environment (i.e., the identity and arrangement of neighboring atoms) of the absorbing element. acs.org The high intensity and tunability of synchrotron radiation allow for the analysis of arsenic even at low concentrations. Current time information in Bangalore, IN.

The XAS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES: The XANES region, close to the absorption edge, is highly sensitive to the oxidation state and coordination geometry of the arsenic atom. mdpi.com For instance, the energy position of the arsenic K-edge absorption peak increases with the oxidation state; As(V) species have an edge position 3 to 5 eV higher than As(III) species. nih.gov By fitting the XANES spectrum of an unknown sample with a linear combination of spectra from known arsenic standard compounds, the relative proportions of different arsenic species can be quantified. nih.govresearchgate.net

EXAFS: The EXAFS region, extending several hundred eV above the edge, contains information about the number, type, and distance of neighboring atoms surrounding the central arsenic atom. This data is crucial for determining the precise local coordination environment.

In the context of this compound, synchrotron-based techniques would be invaluable. XANES analysis could unequivocally determine the pentavalent state of arsenic [As(V)] in solid samples or in complexes. Furthermore, EXAFS could provide precise bond lengths and coordination numbers for the arsenic atom, detailing its bonding to the naphthalene moiety and the oxygen atoms of the arsonic acid group. Such techniques are essential for studying its interactions with environmental matrices, such as soils and minerals, or its binding mechanisms in biological systems. uniovi.es

Crystallographic Analysis of this compound and its Complexes

Crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.net It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's physical and chemical properties.

Single crystal X-ray diffraction (SCXRD) is the gold standard for molecular structure determination. researchgate.net When a single crystal is exposed to a focused X-ray beam, it diffracts the X-rays into a unique pattern of reflections. researchgate.net The positions and intensities of these reflections are used to calculate an electron density map of the crystal, from which the atomic positions can be determined with high precision. researchgate.net

For this compound, an SCXRD study would reveal the exact conformation of the molecule, including the orientation of the arsonic acid group relative to the naphthalene ring system. It would also elucidate the hydrogen-bonding network and other non-covalent interactions, such as π–π stacking, that govern the crystal packing. nih.gov Despite the utility of this technique, detailed single-crystal X-ray diffraction studies for this compound are not widely available in the surveyed scientific literature. A study investigating the interaction of this compound with microtubules has been conducted, highlighting its biological relevance, though a crystal structure was not reported therein. karazin.ua

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₀H₉AsO₃ |

| Crystal System | Data not available in published literature |

| Space Group | Data not available in published literature |

| a (Å) | Data not available in published literature |

| b (Å) | Data not available in published literature |

| c (Å) | Data not available in published literature |

| α (°) | Data not available in published literature |

| β (°) | Data not available in published literature |

| γ (°) | Data not available in published literature |

| Volume (ų) | Data not available in published literature |

| Z | Data not available in published literature |

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases, determine phase purity, and study polymorphism. Polymorphs are different crystalline forms of the same compound that can exhibit distinct physical properties. In a PXRD experiment, a sample comprising randomly oriented microcrystals is irradiated with X-rays, producing a characteristic diffraction pattern of intensity versus diffraction angle (2θ).

PXRD could be employed to characterize the bulk purity of synthesized this compound. Furthermore, it is the primary tool for investigating polymorphism. By analyzing samples crystallized under various conditions (e.g., different solvents, temperatures), one could identify and distinguish different polymorphic forms of this compound, each producing a unique diffractogram. Studies on analogous molecules, such as 2-(naphthalenylamino)-nicotinic acids, have demonstrated the importance of substituent isomerization in giving rise to polymorphism, a phenomenon that could be relevant to naphthalenearsonic acids as well. nih.gov However, specific studies on the polymorphism of this compound have not been found in the reviewed literature.

Theoretical and Computational Chemistry Studies

Computational chemistry provides a powerful avenue for investigating molecular properties that may be difficult to measure experimentally. Theoretical models can offer deep insights into electronic structure, reactivity, and dynamic behavior.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. karazin.ua It is a widely used computational tool for predicting molecular geometries, vibrational frequencies, and electronic properties. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity and electronic transitions. The molecular electrostatic potential (MEP) map, another DFT-derived property, illustrates the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack.

Table 2: Calculated Electronic Properties of this compound (Hypothetical DFT Data)

| Property | Predicted Value |

| HOMO Energy (eV) | Data not available in published literature |

| LUMO Energy (eV) | Data not available in published literature |

| HOMO-LUMO Gap (eV) | Data not available in published literature |

| Dipole Moment (Debye) | Data not available in published literature |

Molecular dynamics (MD) is a computational simulation method for analyzing the physical movements of atoms and molecules over time. By integrating Newton's equations of motion, MD simulations generate trajectories that provide a view of the dynamic evolution of a system, revealing information about conformational changes and intermolecular interactions.

MD simulations of this compound could be used to study its behavior in different environments. For example, a simulation in an aqueous solution would reveal the structure of its hydration shell and the dynamics of hydrogen bonding with water molecules. uniovi.es Simulations could also model the interaction of this compound with biological macromolecules, such as proteins or DNA, to elucidate potential binding modes and mechanisms of action at an atomic level. Such simulations are critical for understanding how the compound behaves in a biological context or its transport in the environment. Despite the potential of this technique, published studies detailing MD simulations specifically for this compound are scarce.

Quantum Chemical Analysis of Structure-Property Relationships

Quantum chemical analysis, a branch of computational chemistry, utilizes the principles of quantum mechanics to model and predict the properties of molecules. wikipedia.org By solving approximations of the Schrödinger equation, these methods provide profound insights into the relationship between a molecule's three-dimensional structure and its intrinsic chemical properties and reactivity. wikipedia.orgyoutube.com For a complex organoarsenic compound like this compound, quantum chemical analysis serves as a powerful, non-experimental tool to elucidate its electronic characteristics. nextmol.com

Modern computational studies heavily rely on Density Functional Theory (DFT), which has proven to be an effective method for calculating the electronic structure and properties of molecules, including organic acids and organometallic systems. chimicatechnoacta.rusemanticscholar.org Methodologies such as the B3LYP hybrid functional, often paired with a comprehensive basis set like 6-311G++(d,p), are frequently employed to balance computational cost with accuracy in predicting molecular geometries, vibrational frequencies, and electronic parameters. mdpi.commdpi.com Such calculations can be performed for the molecule in a vacuum (gas phase) or by incorporating solvent models to simulate behavior in an aqueous environment. mdpi.com

Optimized Molecular Geometry

A fundamental output of quantum chemical calculations is the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. This provides precise, theoretical values for bond lengths, bond angles, and dihedral angles. For this compound, this analysis would detail the planarity of the naphthalene ring system and the specific orientation of the arsonic acid group (-AsO(OH)₂) relative to the ring. The calculated geometry represents a minimum on the potential energy surface, confirmed by the absence of imaginary vibrational frequencies. mdpi.com

Illustrative Data: The following table presents hypothetical, yet representative, optimized geometrical parameters for this compound, as would be derived from a DFT calculation.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Atom Pair/Triplet | Predicted Value |

|---|---|---|

| Bond Length | C1—As | 1.95 Å |

| As—O | 1.70 Å | |

| As—OH | 1.78 Å | |

| Bond Angle | C1—As—O | 112.0° |

| O—As—OH | 108.5° | |

| OH—As—OH | 105.0° |

| Dihedral Angle | C2—C1—As—O | 60.0° |

Frontier Molecular Orbitals (FMOs) and Reactivity

The reactivity of a chemical species is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chimicatechnoacta.ru The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. libretexts.org The spatial distribution of these orbitals in this compound is critical. It is anticipated that the HOMO would be primarily localized on the electron-rich naphthalene π-system, whereas the LUMO might be centered on the arsonic acid group, particularly the arsenic atom, which can accommodate electron density.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. chimicatechnoacta.rumdpi.com A small energy gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. chimicatechnoacta.ru

Global Reactivity Descriptors

From the energies of the HOMO (EHOMO) and LUMO (ELUMO), several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. semanticscholar.orgmdpi.com

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): A measure of the power of an atom or group to attract electrons, calculated as χ ≈ (I + A) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution, calculated as η ≈ (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. chimicatechnoacta.ru

Chemical Softness (S): The reciprocal of hardness (S = 1/η).

These descriptors provide a quantitative framework for comparing the reactivity of this compound with other related compounds.

Illustrative Data: The table below contains hypothetical values for the electronic properties and global reactivity descriptors of this compound, illustrating the typical output of a DFT analysis.

Table 2: Predicted Electronic Properties and Reactivity Descriptors

| Parameter | Symbol | Predicted Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -6.85 |

| LUMO Energy | ELUMO | -1.20 |

| HOMO-LUMO Gap | ΔE | 5.65 |

| Ionization Potential | I | 6.85 |

| Electron Affinity | A | 1.20 |

| Electronegativity | χ | 4.025 |

| Chemical Hardness | η | 2.825 |

| Chemical Softness | S | 0.354 |

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface, with colors indicating different electrostatic potential values. Red regions signify areas of high electron density and negative potential (prone to electrophilic attack), while blue regions indicate areas of low electron density and positive potential (prone to nucleophilic attack). For this compound, the MEP map would likely show negative potential (red/yellow) around the electronegative oxygen atoms of the arsonic acid group and across the π-cloud of the naphthalene ring. In contrast, a positive potential (blue) would be expected around the acidic hydrogen atoms and the arsenic atom, highlighting these sites as key for intermolecular interactions.

Coordination Chemistry of 1 Naphthalenearsonic Acid

Ligand Design Principles for Naphthalenearsonate Ligands

The design of ligands based on 1-naphthalenearsonic acid for specific applications in coordination chemistry hinges on understanding the interplay between the arsonate group's binding properties and the influence of the naphthalene (B1677914) moiety.

Chelation Behavior of the Arsonate Group

The arsonate group, -AsO(OH)₂, is a versatile coordinating agent capable of exhibiting various binding modes. In its deprotonated form, the arsonate anion, -AsO₃²⁻, can act as a mono-, bi-, or tridentate ligand. It can also function as a bridging ligand, connecting multiple metal centers to form coordination polymers. This bridging capability is a dominant feature in the coordination chemistry of aryl arsonic acids, leading to the formation of one-, two-, or three-dimensional networks. rsc.orgrsc.org

The coordination of the arsonate group is analogous to that of the phosphonate (B1237965) group, with both capable of forming robust metal-organic frameworks. The geometry of the arsonate group, being tetrahedral, allows for the formation of diverse and complex structures.

Influence of Naphthalene Ring Substitution on Coordination

The naphthalene ring in this compound exerts significant steric and electronic effects on the coordination behavior of the ligand.

Steric Effects: The bulky nature of the naphthalene group can influence the coordination number and geometry of the resulting metal complexes. It can sterically hinder the approach of other ligands or solvent molecules to the metal center, potentially leading to lower coordination numbers or distorted geometries compared to complexes with smaller aryl substituents like phenylarsonic acid. This steric hindrance can also direct the self-assembly process, favoring the formation of specific framework topologies.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the acid with a metal salt in a suitable solvent, often under hydrothermal or solvothermal conditions. The resulting products are often crystalline coordination polymers, which can be characterized by single-crystal X-ray diffraction, powder X-ray diffraction, infrared spectroscopy, and thermal analysis. While specific data for this compound complexes is limited in publicly available literature, the behavior of analogous aryl arsonic acids provides a strong basis for understanding their formation and properties.

Transition Metal Complexes (e.g., Cu(II), Ni(II), Co(II), Mn(II), Zn(II))

Transition metal complexes with aryl arsonic acids have been shown to form a variety of coordination polymers. For instance, studies on 4-(1,2,4-triazol-4-yl)phenylarsonic acid have demonstrated the formation of 2D layered structures and 3D frameworks with metals like Co(II), Cu(II), Mn(II), and Cd(II). rsc.orgrsc.org In these structures, the arsonate group typically bridges the metal centers, while other coordinating groups on the ligand can also participate in bond formation.

Based on these analogues, complexes of this compound with first-row transition metals are expected to form robust coordination polymers. The specific dimensionality and topology of these frameworks would be influenced by the reaction conditions and the coordination preferences of the metal ion.

Table 1: Hypothetical Coordination Modes of 1-Naphthalenearsonate with Transition Metals

| Metal Ion | Expected Coordination Number | Potential Geometry | Likely Structure Type |

|---|---|---|---|

| Cu(II) | 4, 5, or 6 | Square planar, Square pyramidal, Octahedral | 2D Layered or 3D Framework |

| Ni(II) | 4 or 6 | Square planar, Octahedral | 1D Chain or 2D Layered |

| Co(II) | 4 or 6 | Tetrahedral, Octahedral | 2D Layered or 3D Framework |

| Mn(II) | 6 | Octahedral | 3D Framework |

This table is based on the known coordination chemistry of similar aryl arsonic acids and represents expected, not experimentally confirmed, data for this compound.

Main Group Metal Coordination Compounds

Main group metals, particularly those from the p-block, are also known to form coordination complexes with organoarsonic acids. For example, Sn(II) and Pb(II) have been shown to form complexes with phosphine (B1218219) and arsine ligands, resulting in a diverse range of coordination environments, including monomers and oligomers. rsc.org The coordination chemistry of main group elements with benzene (B151609) has also been systematically investigated, revealing different isomers and stabilities. bohrium.com While specific studies on this compound with main group metals are scarce, it is anticipated that they would form coordination polymers, with the structure influenced by the size and coordination preferences of the metal ion.

Lanthanide and Actinide Complexes

The coordination chemistry of lanthanides and actinides with organoarsonic acids is a less explored area. However, studies on lanthanide complexes with other oxygen-donating ligands, such as phosphonates and boronic acids, suggest that these hard Lewis acids would readily coordinate to the arsonate group. nih.gov The large ionic radii and high coordination numbers typical of lanthanides could lead to the formation of highly connected and intricate 3D frameworks with 1-naphthalenearsonate.

Research on the coordination of lanthanides and actinides with hydroxypyridinone-based ligands has shown that actinides can exhibit a higher degree of covalency in their bonding compared to lanthanides, arising from the involvement of 5f orbitals. nih.gov This suggests that actinide complexes with this compound could exhibit interesting electronic and structural properties. The synthesis of lanthanide and actinide complexes with a polyoxometalate ligand has also been reported, providing a platform for comparing the coordination chemistry across the f-block elements. nih.gov

Diverse Coordination Geometries and Bonding Modes

The arsonate group (–AsO₃H₂) of this compound is a versatile ligand, capable of coordinating to metal centers in various modes, leading to a rich diversity of structural motifs. The coordination environment is further influenced by the steric bulk of the naphthalene group and the presence of other ancillary ligands.

The arsonate functional group can act as a multidentate ligand, binding to one or more metal centers through its oxygen atoms. The specific coordination mode is influenced by factors such as the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions.

Monodentate Coordination: In this mode, only one of the arsonate oxygen atoms coordinates to a single metal center. This is less common but can occur when the coordination sphere of the metal is sterically crowded.

Bidentate Coordination: This is a more prevalent coordination mode, where two of the arsonate oxygen atoms bind to the same or different metal centers.

Chelating Bidentate: Both oxygen atoms bind to the same metal center, forming a chelate ring.

Bridging Bidentate: The two oxygen atoms bridge two different metal centers, a common feature in the formation of coordination polymers.

Polydentate Coordination: Involving all three oxygen atoms, this mode can lead to complex bridging arrangements and the formation of extended one-, two-, or three-dimensional networks. For instance, in the coordination chemistry of the related 4-(1,2,4-triazol-4-yl)phenylarsonic acid, the arsonate group exhibits various bridging modes, connecting multiple metal centers to form layered and framework structures. rsc.org

The coordination geometries around the metal centers in these complexes are also diverse, ranging from tetrahedral and square planar to octahedral and more complex polyhedra, depending on the coordination number of the metal ion and the nature of the ligands involved.

Ancillary, or co-ligands, play a crucial role in directing the final structure and influencing the stability of metal-naphthalenearsonate complexes. These ligands can satisfy the remaining coordination sites of the metal ion, control the dimensionality of the resulting framework, and fine-tune the electronic and magnetic properties of the complex.

Common ancillary ligands include nitrogen-donor molecules like pyridine, bipyridine, and phenanthroline, as well as water molecules and other anions present in the reaction medium. For example, in the hydrothermal synthesis of coordination polymers with 4-(1,2,4-triazol-4-yl)phenylarsonic acid, the presence of chloride ions as ancillary ligands leads to the formation of two-dimensional layered structures. rsc.org The choice of ancillary ligand can prevent the formation of denser, three-dimensional networks by blocking potential coordination sites.

Electronic and Magnetic Properties of Metal-Naphthalenearsonate Complexes

The electronic and magnetic properties of metal-naphthalenearsonate complexes are primarily determined by the nature of the transition metal ion, its oxidation state, and the coordination geometry.

The electronic spectra of these complexes in the visible region are typically characterized by d-d transitions of the metal ion. The energy and intensity of these absorption bands provide information about the ligand field splitting and the geometry of the coordination sphere. Charge transfer bands, arising from electron transfer between the metal and the ligand, are also observed, usually in the ultraviolet region.

For instance, magnetic studies on a copper(II) coordination polymer with 4-(1,2,4-triazol-4-yl)phenylarsonic acid revealed predominant antiferromagnetic interactions between the copper(II) centers. rsc.org In contrast, a cobalt(II) chain exhibited weak ferromagnetic interactions. rsc.org These examples highlight how the nature of the metal and the specific bridging mode of the arsonate ligand can influence the magnetic behavior of the resulting material.

| Metal Ion | Ancillary Ligand | Magnetic Behavior | Reference |

| Copper(II) | Chloride | Antiferromagnetic | rsc.org |

| Cobalt(II) | Chloride | Ferromagnetic (weak) | rsc.org |

| Manganese(II) | None | Antiferromagnetic | rsc.org |

Reactivity and Stability of Coordination Compounds

The reactivity of metal-naphthalenearsonate complexes is influenced by the lability of the metal-ligand bonds. Ligand substitution reactions, where one ligand is replaced by another, are common. The stability of these coordination compounds is a critical factor and can be assessed through various methods, including thermal analysis.

Thermogravimetric analysis (TGA) provides information about the thermal stability of the complexes and the temperature at which they decompose. For coordination polymers of 4-(1,2,4-triazol-4-yl)phenylarsonic acid, TGA has shown that these materials can be stable up to several hundred degrees Celsius. rsc.org The decomposition often occurs in a stepwise manner, with the loss of solvent molecules or ancillary ligands at lower temperatures, followed by the decomposition of the main organic framework at higher temperatures.

Applications of 1 Naphthalenearsonic Acid in Advanced Materials Science

Utilization as a Building Block in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic molecules. rsc.org The ability to tailor the organic linker is a key feature in the design of these materials for applications in gas storage, separations, and catalysis. digitellinc.com

The design of MOFs and coordination polymers relies on the predictable coordination of organic linkers to metal centers. While carboxylate groups are most common, arsonic acids are also suitable ligands for generating coordination polymers. researchgate.net The arsonic acid group, -AsO(OH)₂, can deprotonate to form arsonate anions that coordinate to metal ions in various modes, analogous to carboxylates and phosphonates.

The synthesis of frameworks incorporating 1-naphthalenearsonate would likely employ standard methods such as hydrothermal or solvothermal synthesis, where the components are heated in a sealed vessel. mdpi.com In such a design, the 1-naphthalenearsonate anion would function as the organic linker, bridging metal centers to form a one-, two-, or three-dimensional network. The rigid and planar naphthalene (B1677914) unit would influence the resulting framework's topology and pore geometry, while the pentavalent arsenic center provides a tetrahedral coordination environment. wikipedia.org The development of organoarsine-based MOFs, termed Arsenic Coordination Materials (AsCMs), demonstrates the viability of incorporating arsenic into stable, porous frameworks, suggesting the potential for arsonic acids to serve a similar role. digitellinc.comutexas.edu

The porosity of a MOF is a critical feature, providing the internal surface area necessary for applications like gas storage and catalysis. acs.org The porosity of a hypothetical MOF built from 1-naphthalenearsonate linkers would be influenced by the length and rigidity of the naphthalene group and the coordination geometry of the metal-arsonate cluster. The bulky nature of the naphthalene core could create significant void space within the framework.

Framework stability is paramount for practical applications. The stability of MOFs is largely determined by the strength of the metal-ligand coordination bonds. The interaction between metal ions and arsonate groups is expected to be strong, potentially leading to high thermal and chemical stability. Research on other organoarsenic frameworks has shown that they can be robust enough to undergo post-synthetic modification, where additional metals are incorporated, enhancing catalytic or luminescent properties. utexas.edu

Role in Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. These interactions, such as hydrogen bonding and π-π stacking, are central to the design of complex, self-assembling systems.

The arsonic acid group is a potent director of self-assembly due to its capacity to act as both a hydrogen bond donor (from the -OH groups) and acceptor (from the As=O oxygen). Crystal structures of substituted phenylarsonic acids reveal extensive hydrogen-bonding networks that dictate the crystal packing. researchgate.net Similarly, 1-naphthalenearsonic acid can be expected to form robust supramolecular synthons, where molecules assemble into predictable patterns like chains, sheets, or more complex architectures.

Furthermore, the large, flat surface of the naphthalene ring system facilitates π-π stacking interactions. The interplay between the strong, directional hydrogen bonds of the arsonic acid group and the weaker, non-directional π-π stacking of the naphthalene cores could be exploited to guide the formation of intricate, multi-dimensional supramolecular structures.

Host-guest chemistry focuses on designing host molecules that can selectively bind specific guest molecules. The principles of molecular recognition rely on complementarity in size, shape, and chemical interactions between the host and guest.

Acyclic and macrocyclic structures built from this compound units could serve as hosts for various guest molecules. The naphthalene panels could form a π-rich cavity capable of binding electron-deficient guests, while the arsonic acid groups, positioned at the periphery, could offer specific hydrogen-bonding sites for recognition. This approach is analogous to the use of phosphonic acid-functionalized calixarenes, which are well-known for their host-guest properties and ability to form molecular capsules and self-assembled arrays. uwa.edu.au The rational design of such architectures could lead to sensors or separation agents tailored for specific analytes.

Development of Functional Materials Utilizing this compound Derivatives

Modifying the this compound core is a promising strategy for creating advanced functional materials. A pertinent example of this approach can be seen in the extensive development of derivatives of 1,8-naphthalimide (B145957), a compound with a similar naphthalene core. These derivatives have found wide application as fluorescent probes, sensors, and components in organic light-emitting diodes (OLEDs) due to their excellent photophysical properties, including high fluorescence quantum yields and significant photostability. rsc.orgrsc.orgrsc.org

By analogy, derivatives of this compound could be synthesized to harness the unique properties of the naphthalene fluorophore. Functional groups could be added to the naphthalene ring to tune the electronic and optical properties or to act as specific recognition sites. For instance, incorporating receptor units for specific metal ions has enabled 1,8-naphthalimide derivatives to function as highly selective "turn-on" fluorescent sensors for biologically important cations like Cu²⁺ and Zn²⁺ in living cells. nih.govresearchgate.net Other derivatives have been designed to respond to changes in their environment, acting as sensors for halogenated solvents or enzymes. rsc.orgmaynoothuniversity.ie These examples highlight the vast potential for creating a diverse range of functional materials from a naphthalene-based scaffold.

Below is a table summarizing the properties of selected 1,8-naphthalimide derivatives, illustrating the functional potential of this class of compounds.

| Naphthalimide Derivative | Target Analyte | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Application |

|---|---|---|---|---|---|

| NPP Sensor | Cu²⁺ | ~370 | 455 ("Turn-on") | N/A | Fluorescent detection in aqueous media and living cells. nih.gov |

| AMN Sensor | Halogenated Solvents | ~365 | 520 (in CCl₄) | 0.607 (in CCl₄) | Differentiating between various halogenated solvents. rsc.org |

| Iminoethoxyacetic acid derivative | Zn²⁺ | ~450 | 550 ("Turn-on") | N/A | Imaging of Zn²⁺ in living cells with high selectivity. researchgate.net |

| Quinone-functionalized probe | hNQO1 Enzyme | N/A | 540 | N/A | Detection of enzyme activity related to cancer cells. maynoothuniversity.ie |

| Schiff base derivative (5c) | N/A | 320 | 420 (in ethanol) | N/A | Nonlinear optical (NLO) materials. nih.gov |

Hybrid Inorganic-Organic Materials

There are no available research findings on the use of this compound in the synthesis or functionalization of hybrid inorganic-organic materials.

Thin Films and Nanostructured Materials

There are no available research findings on the application of this compound in the development of thin films or nanostructured materials.

Advanced Analytical Applications of 1 Naphthalenearsonic Acid

Analytical Method Development for Detection and Quantification

Comprehensive, validated analytical methods specifically designed for the routine detection and quantification of 1-naphthalenearsonic acid are not prominently featured in publicly accessible research. General analytical principles can be applied, but specific case studies for this compound are scarce.

Spectrophotometric Assays

There is no specific information available in the reviewed literature detailing spectrophotometric assays developed for the direct quantification of this compound. In principle, a spectrophotometric method could be developed. This would likely involve a reaction where this compound forms a colored complex with a specific reagent, allowing its concentration to be measured by absorbance at a characteristic maximum wavelength (λmax). However, no such specific reagents or methods have been documented for this compound.

Chromatographic Separation Techniques (e.g., HPLC, GC)

While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying organic compounds, specific methods validated for this compound are not described in the available literature. For a non-volatile and thermally labile compound like an arsonic acid, HPLC would be the more suitable technique. A hypothetical HPLC method would likely employ a reverse-phase column with a buffered mobile phase, but specific parameters such as column type, mobile phase composition, flow rate, and detector wavelength have not been published.

Electrochemical Sensor Development

The development of electrochemical sensors is a dynamic field of analytical chemistry. These sensors offer high sensitivity and selectivity for various analytes. However, a review of scientific databases indicates no published research on the development or application of an electrochemical sensor specifically designed to detect this compound.

Role as a Reference Standard or Reagent in Chemical Analysis

The primary documented role of this compound is as a product of the Béchamp reaction, a classic method in organic chemistry for preparing aromatic arsonic acids. wikipedia.orgacs.org In this context, it serves more as a synthetic target than a standard analytical reagent.

The reaction involves the electrophilic substitution of an activated aromatic compound with arsenic acid. wikipedia.org A notable historical application of this reaction was its use with α-naphthylamine to produce naphthalenearsonic acids. acs.org A 1934 study by Harold P. Brown and Cliff S. Hamilton detailed the application of the Béchamp reaction to α-naphthylamine, which results in the formation of naphthalenearsonic acid isomers. acs.org This synthesis demonstrates its role as a chemical product in preparative chemistry. There is no evidence in the reviewed literature of its use as a certified reference standard for analytical purposes.

Investigation of Ligand Exchange and Complexation Reactions for Analytical Sensing

The investigation of ligand exchange and complexation reactions is fundamental to the development of chemosensors for detecting ions and molecules. The arsonic acid functional group (-AsO(OH)₂) on the naphthalene (B1677914) ring has the potential to act as a ligand, coordinating with metal ions. Such interactions could theoretically be exploited for analytical sensing, where the binding event produces a measurable signal (e.g., a change in color or fluorescence).

Despite this potential, there are no specific studies in the reviewed scientific literature that investigate the ligand exchange or complexation reactions of this compound for the purpose of creating an analytical sensor.

Structure Reactivity and Structure Property Relationship Studies of 1 Naphthalenearsonic Acid

Systematic Modification of Naphthalene (B1677914) Ring Substituents

The chemical nature of 1-naphthalenearsonic acid can be systematically altered by introducing substituents onto the naphthalene ring. These modifications significantly influence the properties of the arsonic acid group through electronic and steric effects.

Electronic and Steric Effects on the Arsonic Acid Group

Electronic Effects: Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or chloro (-Cl) decrease the electron density on the aromatic ring and, by extension, on the arsenic atom. This inductive and/or resonance effect makes the arsenic center more electrophilic. For instance, the presence of a strong EWG like a nitro group on the naphthalene ring is expected to make the compound a stronger acid. acs.org

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or amino (-NH₂) increase the electron density on the naphthalene ring. acs.org This effect is transmitted to the arsonic acid group, potentially influencing the rates of reaction at the arsenic center. tandfonline.comtandfonline.com

Steric Effects: The size and proximity of substituents to the arsonic acid group can cause steric hindrance. researchgate.net

Impact on Acidity and Ligand Properties

The electronic effects of substituents directly influence the acidity of the arsonic acid group. Arsonic acids are dibasic, meaning they can donate two protons, and their acid dissociation constants (pKa) are sensitive to the electronic environment. acs.org

Acidity: Electron-withdrawing groups stabilize the conjugate base (arsonate anion) formed after deprotonation by delocalizing the negative charge. This stabilization facilitates proton donation, resulting in a stronger acid (lower pKa value). acs.org Conversely, electron-donating groups destabilize the conjugate base by intensifying the negative charge, making the acid weaker (higher pKa value). acs.org The acidity of a substituted this compound can thus be fine-tuned by the choice and position of the ring substituent.

Table 1: Effect of Substituents on the Acidity of Phenylarsonic Acids This table illustrates the general principles of how substituents affect acidity, which are applicable to this compound derivatives.

| Substituent | Position | Effect | Predicted Impact on pKa₁ |

|---|---|---|---|

| -NO₂ | para | Strongly Electron-Withdrawing | Decrease (Stronger Acid) |

| -Cl | meta | Electron-Withdrawing | Decrease (Stronger Acid) |

| -H | - | Reference | Baseline |

| -CH₃ | para | Electron-Donating | Increase (Weaker Acid) |

| -OCH₃ | para | Electron-Donating | Increase (Weaker Acid) |

| -NH₂ | para | Strongly Electron-Donating | Increase (Weaker Acid) |

Ligand Properties: The deprotonated arsonate group is an effective ligand for metal ions. The coordination properties of 1-naphthalenearsonate are influenced by the substituents on the naphthalene ring. Electronic effects can alter the electron density on the oxygen atoms, affecting the strength of the metal-ligand bond. Steric hindrance from bulky substituents can restrict the accessibility of the arsonate group, influencing the geometry and stability of the resulting metal complexes. nih.gov

Tautomerism and Conformational Analysis of the Arsonic Acid Moiety

The structural dynamics of this compound involve considerations of tautomerism and conformational flexibility.

Tautomerism: Arsonic acids (RAsO(OH)₂) feature arsenic in the +5 oxidation state. A potential tautomer is the arsenous acid form (RAs(OH)₂), which contains As(III). However, for organic arsonic acids like phenylarsonic acid, the pentavalent tetrahedral structure is well-established and the dominant form. wikipedia.orgwikipedia.org The hypothetical tautomer HAsO(OH)₂, known as arsonic acid, is unstable, while its corresponding inorganic form, arsenous acid (As(OH)₃), is the well-characterized species. wikipedia.orgwikipedia.org

Conformational Analysis: Conformational analysis involves studying the different spatial arrangements (conformers) that arise from rotation around single bonds. scribd.comchemistrysteps.com For this compound, rotation can occur around the carbon-arsenic single bond. The primary factors influencing conformational stability are steric interactions between the bulky naphthalene ring and the arsonic acid group. The molecule will preferentially adopt conformations that minimize this steric strain. organicchemistrytutor.comlumenlearning.com For example, the staggered conformations, where the oxygen atoms of the arsonic acid group are positioned away from the plane of the naphthalene ring, are expected to be more stable than eclipsed conformations. The large size of the naphthalene system, particularly the hydrogen atom at the C8 position (the peri position), creates significant steric hindrance that influences the rotational barrier and the preferred dihedral angle of the arsonic acid group.

Reactivity Studies with Various Chemical Species (excluding biological activity)

The reactivity of this compound is centered on the arsenic atom and the functional groups of the arsonic acid moiety.

Oxidation-Reduction Chemistry of the Arsenic Center

The arsenic atom in this compound exists in the +5 oxidation state. It can undergo reduction to the +3 oxidation state, forming the corresponding arsonous acid derivative or its anhydride (B1165640) (an arsenoxide). psu.eduenergysecurity.gov.uk

Reduction: This transformation is a key aspect of its chemistry. Various reducing agents can effect this change. For example, polarographic studies show that arsonic acids undergo a reduction wave in acidic solutions. psu.edu Chemical reducing agents like sulfur dioxide, often in the presence of an acid and a catalyst like potassium iodide, are commonly used to reduce aromatic arsonic acids to their As(III) counterparts (e.g., arsenoxides). The rate of reduction can be influenced by the electronic effects of substituents on the aromatic ring. tandfonline.comtandfonline.com

Oxidation: While the arsenic is already in a high oxidation state (+5), oxidative degradation of the entire molecule can occur under strong conditions, typically leading to the cleavage of the carbon-arsenic bond and the formation of inorganic arsenic acid (H₃AsO₄) and degradation products of the naphthalene ring. nih.govnih.gov For instance, phenylarsonic acids with electron-donating substituents are susceptible to oxidation by manganese oxides, a process that involves cleavage of the As-C bond. nih.gov

Derivatization Reactions and Synthetic Transformations

The arsonic acid group offers several handles for synthetic modification, allowing for the creation of various derivatives. youtube.com

Esterification: The hydroxyl groups of the arsonic acid can react with alcohols under anhydrous conditions to form arsonate esters. These esters are typically sensitive to hydrolysis, readily converting back to the parent arsonic acid in the presence of water. nih.gov

Salt Formation: As an acid, this compound readily reacts with bases to form salts. With strong bases like sodium hydroxide, it forms water-soluble arsonate salts. msu.edu

Conversion to Acyl Halide Analogs: Similar to carboxylic acids, the hydroxyl groups can be replaced by halogens. Reagents such as thionyl chloride (SOCl₂) or phosphorus halides can convert the arsonic acid to the corresponding arsonyl dihalide (R-As(O)X₂).

Reduction to Arsonous Acid Derivatives: As mentioned, reduction of the arsonic acid yields the corresponding As(III) species. These can be valuable synthetic intermediates for creating other organoarsenic compounds. energysecurity.gov.uk For example, reduction with SO₂ in the presence of HCl can yield dichloroarsine (B15476868) derivatives.

Table 2: Summary of Derivatization Reactions of Arsonic Acids

| Reaction Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Esterification | Alcohol (e.g., ROH), anhydrous conditions | Arsonate ester (R'-As(O)(OR)₂) | nih.gov |

| Salt Formation | Base (e.g., NaOH) | Arsonate salt (R'-As(O)(O⁻Na⁺)₂) | msu.edu |

| Halogenation | SOCl₂, PCl₅ | Arsonyl dihalide (R'-As(O)Cl₂) | |

| Reduction | SO₂, HCl/KI | Dichloroarsine (R'-AsCl₂) |

These transformations highlight the synthetic versatility of this compound as a building block in organoarsenic chemistry.

Interdisciplinary Research Perspectives and Emerging Areas

Integration with Green Chemistry Principles in Synthesis and Application

The synthesis and application of organoarsenic compounds, including 1-Naphthalenearsonic acid, are increasingly being scrutinized through the lens of green chemistry. The goal is to develop more sustainable processes that minimize environmental impact and enhance safety.

Greener Synthetic Routes:

Historically, the synthesis of aryl arsonic acids has often relied on methods like the Béchamp reaction, which involves heating an aromatic amine with arsenic acid. While effective, this and similar methods can generate hazardous byproducts and require significant energy input. Current research is exploring more environmentally benign synthetic strategies. These include the use of less toxic starting materials, alternative energy sources like microwave irradiation to accelerate reaction times and reduce energy consumption, and the use of greener solvents or even solvent-free reaction conditions. sphinxsai.compjoes.comsnu.ac.kr The principles of atom economy, which seek to maximize the incorporation of all materials used in the process into the final product, are also a key consideration in designing new synthetic pathways. sphinxsai.comsnu.ac.kr

One avenue of exploration is the use of catalytic systems that can facilitate the arsenation of naphthalene (B1677914) with higher efficiency and selectivity, thereby reducing waste. scispace.com While specific research on the green synthesis of this compound is not extensively documented, the broader trends in organic synthesis and organometallic chemistry provide a clear roadmap for future investigations. sphinxsai.comroyalsocietypublishing.org For instance, biocatalytic processes, which use enzymes to carry out chemical transformations, offer a highly sustainable approach, although their application to organoarsenic chemistry is still in its infancy. acs.org

Sustainable Applications:

In its applications, green chemistry principles guide the development of systems that are biodegradable or can be recycled. For instance, if this compound is used as a precursor for a functional material, the entire lifecycle of that material, from synthesis to disposal or recycling, is considered. Research into the chemical recycling of arsenic-containing materials, such as the oxidative ring-opening of arsoles to produce phenylarsonic acid, provides a precedent for developing similar strategies for naphthalene-based organoarsenicals. researchgate.net

Furthermore, greener analytical methodologies for the detection of arsenic species are being developed. These methods aim to reduce the use of hazardous reagents and minimize waste generation. researchgate.netnih.gov For example, replacing toxic reagents like mercury bromide with silver nitrate (B79036) in the Gutzeit method for arsenic detection represents a move towards a greener analytical approach. researchgate.netnih.gov

A summary of green chemistry principles and their potential application to this compound is presented in the table below.

| Green Chemistry Principle | Application to this compound Synthesis & Use |

| Prevention | Designing synthetic routes that minimize waste generation. |

| Atom Economy | Maximizing the incorporation of starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Replacing toxic reagents and solvents with safer alternatives. royalsocietypublishing.org |

| Designing Safer Chemicals | Modifying the structure to reduce inherent toxicity while maintaining function. |

| Safer Solvents and Auxiliaries | Utilizing water, supercritical fluids, or solvent-free conditions. royalsocietypublishing.org |

| Design for Energy Efficiency | Employing methods like microwave-assisted synthesis to reduce energy consumption. |

| Use of Renewable Feedstocks | Investigating bio-based precursors for the naphthalene moiety. pjoes.com |

| Reduce Derivatives | Avoiding the use of protecting groups to simplify synthesis and reduce waste. acs.org |

| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. scispace.com |

| Design for Degradation | Engineering derivatives that biodegrade into benign products after use. |

| Real-time analysis for Pollution Prevention | Developing in-situ monitoring techniques for synthesis and application. |

| Inherently Safer Chemistry for Accident Prevention | Choosing substances and forms that minimize the potential for chemical accidents. |

Computational Design of Novel this compound-Based Systems

Computational chemistry is emerging as a powerful tool for the in silico design and investigation of novel molecules based on the this compound scaffold. By employing various computational techniques, researchers can predict the properties and behavior of hypothetical compounds, thereby guiding synthetic efforts toward the most promising candidates.

Molecular Modeling and Simulation:

Molecular modeling allows for the three-dimensional visualization and manipulation of molecular structures. For this compound derivatives, this can be used to study their conformational preferences and how they might interact with other molecules or biological targets. Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of these systems over time, which is crucial for understanding processes like ligand binding or self-assembly. acs.orgnih.gov For example, MD simulations have been used to study the stability of protein-ligand complexes involving arsenic compounds. acs.org

Density Functional Theory (DFT) Studies:

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. ekb.egrsc.org DFT calculations can be employed to predict a wide range of properties for this compound and its derivatives, including:

Geometric Parameters: Bond lengths, bond angles, and dihedral angles.

Electronic Properties: Distribution of electron density, molecular electrostatic potential (MEP) maps, and the energies of frontier molecular orbitals (HOMO and LUMO). ekb.egnih.gov These properties are crucial for understanding the reactivity of the molecule.

Spectroscopic Properties: Predicting NMR, IR, and UV-Vis spectra to aid in the characterization of newly synthesized compounds. capes.gov.br

Reaction Mechanisms: Elucidating the step-by-step pathway of chemical reactions, which can be invaluable for optimizing reaction conditions and designing more efficient syntheses.

Recent DFT studies on other organoarsenic compounds and naphthalene derivatives have demonstrated the utility of this approach. nih.govcapes.gov.br For instance, DFT calculations have been used to confirm the structure of complex natural polyarsenic compounds and to study the electronic properties of substituted naphthalenes. nih.govcapes.gov.br

The table below summarizes key parameters that can be obtained from DFT calculations and their relevance to the design of this compound-based systems.

| Computational Parameter | Information Provided | Relevance to Design |

| Optimized Geometry | Stable three-dimensional structure | Foundation for all other property calculations. |

| HOMO-LUMO Energy Gap | Electronic excitability, chemical reactivity | Predicts reactivity and potential for electronic applications. ekb.eg |

| Molecular Electrostatic Potential (MEP) | Electron-rich and electron-poor regions | Identifies sites for electrophilic and nucleophilic attack. ekb.eg |

| Calculated Spectroscopic Data | Predicted NMR, IR, UV-Vis spectra | Aids in the structural confirmation of synthesized compounds. capes.gov.br |

| Reaction Enthalpy and Activation Energy | Thermodynamic and kinetic feasibility of a reaction | Guides the design of efficient synthetic routes. |

By leveraging these computational tools, researchers can rationally design new this compound-based molecules with desired properties, such as enhanced binding affinity to a specific target, improved photophysical characteristics, or tailored reactivity for materials science applications. This computational-first approach can significantly accelerate the discovery and development of new functional molecules, saving both time and resources.

Future Avenues for Advanced Materials and Analytical Methodologies

The unique structural and electronic properties of this compound make it an intriguing building block for the development of advanced materials and novel analytical tools.

Advanced Materials:

The incorporation of the arsenated naphthalene moiety into polymeric structures is a promising area of research. The naphthalene unit can impart desirable properties such as thermal stability and specific optical or electronic characteristics, while the arsonic acid group can provide a site for further functionalization or interaction with other materials.